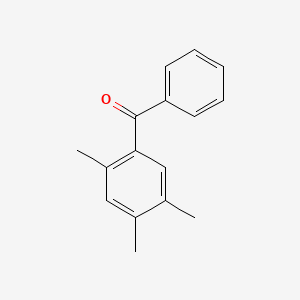

Phenyl(2,4,5-trimethylphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(2,4,5-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-11-9-13(3)15(10-12(11)2)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPZYWUJDVZEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565229 | |

| Record name | Phenyl(2,4,5-trimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52890-52-5 | |

| Record name | Phenyl(2,4,5-trimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl(2,4,5-trimethylphenyl)methanone CAS number 52890-52-5

An In-depth Technical Guide to Phenyl(2,4,5-trimethylphenyl)methanone (CAS: 52890-52-5)

Abstract

This technical guide provides a comprehensive overview of Phenyl(2,4,5-trimethylphenyl)methanone (CAS No. 52890-52-5), an aromatic ketone with significant potential in specialized chemical synthesis. This document delves into its core physicochemical properties, details a robust synthetic pathway via Friedel-Crafts acylation with mechanistic insights, and outlines expected analytical characterizations. Furthermore, it explores the compound's relevance within the broader context of substituted benzophenones, particularly in the development of photoinitiators for polymer chemistry. Safety protocols and handling guidelines, extrapolated from closely related analogues, are provided to ensure safe laboratory practice. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis, materials science, and drug discovery.

Introduction

Phenyl(2,4,5-trimethylphenyl)methanone is a diaryl ketone, a class of compounds characterized by a carbonyl group bridging two aromatic rings. The specific substitution pattern—a phenyl group on one side and a 2,4,5-trimethylphenyl (pseudocumyl) group on the other—imparts unique steric and electronic properties that make it a valuable intermediate in organic synthesis. While not as widely documented as some commodity chemicals, its structure is analogous to compounds used in photopolymerization and as synthetic building blocks.[1][2] The trimethyl-substituted phenyl ring, in particular, influences the molecule's reactivity and physical properties, distinguishing it from simpler benzophenones. This guide will elucidate the synthesis, characterization, and potential utility of this specific methanone, providing a technical foundation for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of Phenyl(2,4,5-trimethylphenyl)methanone are critical for its handling, reaction setup, and purification. These properties are summarized below.

| Property | Value | Source |

| CAS Number | 52890-52-5 | [3][4][5] |

| Molecular Formula | C₁₆H₁₆O | [6] |

| Molecular Weight | 224.30 g/mol | [3] |

| IUPAC Name | Phenyl(2,4,5-trimethylphenyl)methanone | N/A |

| Synonyms | 2,4,5-Trimethylbenzophenone | N/A |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥98% | [3] |

Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and industrially relevant method for synthesizing Phenyl(2,4,5-trimethylphenyl)methanone is the Friedel-Crafts acylation.[7][8][9] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, 1,2,4-trimethylbenzene (pseudocumene)—with an acyl halide, typically benzoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[10][11]

Reaction Mechanism

The causality of the Friedel-Crafts acylation is a two-step electrophilic aromatic substitution process:

-

Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the chloride from benzoyl chloride, forming a highly electrophilic and resonance-stabilized acylium ion. This step is critical as it generates the reactive species necessary to attack the electron-rich aromatic ring.[8]

-

Electrophilic Attack and Aromatization: The π-electron system of the 1,2,4-trimethylbenzene attacks the acylium ion. The methyl groups on the benzene ring are electron-donating, activating the ring and directing the substitution. The primary site of acylation is expected at the 6-position, which is sterically the most accessible and activated position. A subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product. The AlCl₃ catalyst forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product.[7][9]

Caption: Mechanism of Friedel-Crafts Acylation.

Analytical Characterization Profile

For validation of synthesis and quality control, a combination of spectroscopic methods is essential. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both rings. The protons on the phenyl ring will appear as multiplets in the 7.4-7.8 ppm range. The two singlet protons on the trimethylphenyl ring will appear further upfield. Three distinct singlets for the three methyl groups (CH₃) are expected in the 2.2-2.5 ppm range.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C=O) will show a characteristic peak downfield, typically in the 195-200 ppm region. Aromatic carbons will produce a series of signals between 125-140 ppm. The methyl carbons will appear upfield, around 19-21 ppm.

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹. Additional bands corresponding to C-H stretches of the aromatic rings and methyl groups will also be present.[12]

-

MS (Mass Spectrometry): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 224.3. Common fragmentation patterns would involve the cleavage of the acyl group, leading to fragments corresponding to the benzoyl cation (m/z = 105) and the trimethylphenyl cation (m/z = 119).

Applications in Research and Development

Substituted benzophenones are a cornerstone of photochemistry, primarily serving as Type II photoinitiators. While Phenyl(2,4,5-trimethylphenyl)methanone itself is not a widely commercialized photoinitiator, its structure is highly relevant to this class of molecules.

Potential as a Photoinitiator Intermediate: Compounds with a similar benzoyl-aromatic structure are used to initiate polymerization reactions upon exposure to UV light.[13] For example, 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO) is a widely used Type I photoinitiator that undergoes α-cleavage to produce reactive free radicals.[1][14] Phenyl(2,4,5-trimethylphenyl)methanone could serve as a key precursor for synthesizing novel phosphine oxide photoinitiators or other derivatives with tailored absorption spectra and reactivity for applications in:

-

UV-curable coatings and inks.[13]

-

Dental composites and restorative materials.[15]

-

3D printing and stereolithography resins.[16]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating workflow for the synthesis of Phenyl(2,4,5-trimethylphenyl)methanone.

Materials and Reagents

-

1,2,4-Trimethylbenzene (Pseudocumene), anhydrous (≥98%)

-

Benzoyl chloride (≥99%)

-

Aluminum chloride (AlCl₃), anhydrous (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) to the DCM with stirring.

-

Acyl Chloride Addition: Add benzoyl chloride (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature remains between 0-5°C. Stir for 15 minutes to allow for complex formation.

-

Substrate Addition: Add 1,2,4-trimethylbenzene (1.05 equivalents) dropwise to the mixture, again maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M HCl. This hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the DCM.

-

Purification: The resulting crude product, an oil, should be purified by vacuum distillation or column chromatography on silica gel to yield the pure Phenyl(2,4,5-trimethylphenyl)methanone.

-

Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 4.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for Phenyl(2,4,5-trimethylphenyl)methanone. Therefore, a conservative approach based on analogous aromatic ketones is mandatory.[17][18]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

Phenyl(2,4,5-trimethylphenyl)methanone, CAS 52890-52-5, is a specialized aromatic ketone accessible through a robust Friedel-Crafts acylation protocol. Its structural features make it an intriguing candidate for further functionalization, particularly in the synthesis of novel photoinitiators for advanced material applications. This guide provides the essential technical framework—from synthesis and mechanism to characterization and safety—to enable researchers to confidently incorporate this compound into their synthetic programs.

References

-

Spectral data of compound 5a-5m, 6a-6e. Available from: [Link]

-

3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

SpectraBase. Methanone, (4-methylphenyl)(2,4,5-trimethylphenyl)- - Spectra. Available from: [Link]

-

Jingming Chemical. Phenyl(2,4,5-trimethylphenyl)Methanone. Available from: [Link]

-

PubChem. 1-(2,4,5-Trimethylphenyl)ethan-1-one. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Available from: [Link]

-

PubChem. Bis(2,4,5-trimethylphenyl)methanone. Available from: [Link]

-

PubChem. [2-(Hydroxymethyl)phenyl]-(2,4,5-trimethylphenyl)methanone. Available from: [Link]

-

ChemBK. Methanone, phenyl(2,4,6-trimethylphenyl)-. Available from: [Link]

-

ChemBK. (diphenylphosphoryl)(2,4,6-trimethylphenyl)methanone. Available from: [Link]

-

Angene Chemical. (2021). Safety Data Sheet - Mesityl(phenyl)methanone. Available from: [Link]

-

PGS-46 - SAFETY DATA SHEET. (2022). Available from: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

-

SpectraBase. Methanone, (4-methylphenyl)(2,4,5-trimethylphenyl)- - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

Ivy Fine Chemicals. Phenyl(2,4,5-trimethylphenyl)methanone [CAS: 52890-52-5]. Available from: [Link]

-

LookChem. Cas 5766-30-3,bis(2,4,5-trimethylphenyl)methanone. Available from: [Link]

-

Wikipedia. 1,2,4-Trimethylbenzene. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]

-

PubMed Central. Phenyl(2,4,5-triphenylcyclopenta-1,4-dien-1-yl)methanone. Available from: [Link]

-

SpectraBase. 1-(2,4,5-trimethylphenyl)-ethanone - Optional[17O NMR] - Chemical Shifts. Available from: [Link]

-

Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available from: [Link]

-

NIST WebBook. Ethanone, 1-(2,4,5-trimethylphenyl)-. Available from: [Link]

-

US EPA. Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- - Substance Details. Available from: [Link]

-

RSC Publishing. (2025). 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. Available from: [Link]

-

PubMed. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat. Available from: [Link]

-

ResearchGate. Phenyl‐2,4,6‐trimethylbenzoylphosphinates as water‐soluble photoinitiators. Generation and reactivity of O Ṗ(C6H5)(O−) radical anions. Available from: [Link]

-

NIST WebBook. Benzene, 1,2,4-trimethyl-. Available from: [Link]

-

Do You Know About Photoinitiator. Available from: [Link]

-

Physics @ Manasagangotri. Synthesis and Crystal Structure of [2-(4-chlorobenzoyloxy)- 5-methylphenyl]. Available from: [Link]

-

ResearchGate. (a) List of employed photoinitiators and their respective specific wavelength[11]; (b) Schematic PEGDA photopolymerization reaction[9]. TPO stands for diphenyl (2,4,6-trimethylbenzoyl)-phosphine oxide.. Available from: [Link]

-

PubChem. 1,2,4-Trimethylbenzene. Available from: [Link]

-

MDPI. 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Available from: [Link]

-

PUBLIC REPORT Phosphinic acid, P-phenyl-P-(2,4,6-trimethylbenzoyl)-, ethyl ester. (2016). Available from: [Link]

Sources

- 1. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. uomphysics.net [uomphysics.net]

- 3. Phenyl(2,4,5-trimethylphenyl)methanone | CymitQuimica [cymitquimica.com]

- 4. Phenyl(2,4,5-trimethylphenyl)Methanone-景明化工股份有限公司 [echochemical.com]

- 5. One moment, please... [ivychem.com]

- 6. chembk.com [chembk.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. studymind.co.uk [studymind.co.uk]

- 12. rsc.org [rsc.org]

- 13. News - Do You Know About Photoinitiator [unilongmaterial.com]

- 14. researchgate.net [researchgate.net]

- 15. chembk.com [chembk.com]

- 16. researchgate.net [researchgate.net]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. angenechemical.com [angenechemical.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4,5-Trimethylbenzophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trimethylbenzophenone, a substituted aromatic ketone of interest in various scientific fields. The document details its chemical identity, including its IUPAC name and structure, and outlines its physicochemical properties. A significant focus is placed on its synthesis via the Friedel-Crafts acylation, with a detailed experimental protocol and a mechanistic exploration of this classic electrophilic aromatic substitution. The guide further presents a thorough analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, crucial for its identification and characterization. Potential applications, particularly in the realms of medicinal chemistry and photochemistry, are discussed, drawing on the broader utility of the benzophenone scaffold in drug discovery. While specific toxicological data for this isomer is limited, this guide addresses general safety considerations for related compounds.

Chemical Identity and Structure

IUPAC Name: Phenyl(2,4,5-trimethylphenyl)methanone

Synonyms: 2,4,5-Trimethylbenzophenone

CAS Number: 52890-52-5[1]

Molecular Formula: C₁₆H₁₆O[1]

Molecular Weight: 224.30 g/mol [1]

The structure of 2,4,5-Trimethylbenzophenone consists of a benzophenone core with three methyl groups substituted on one of the phenyl rings at the 2, 4, and 5 positions. The other phenyl ring remains unsubstituted.

Chemical Structure:

Caption: General reaction scheme for the synthesis of 2,4,5-Trimethylbenzophenone.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,2,4-trimethylbenzene. The presence of three electron-donating methyl groups on the benzene ring activates it towards electrophilic attack.

Mechanism Diagram:

Sources

An In-depth Technical Guide to the Physicochemical Properties of Phenyl(2,4,5-trimethylphenyl)methanone

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Phenyl(2,4,5-trimethylphenyl)methanone (CAS 52890-52-5), a substituted benzophenone of interest in various fields of chemical research and development. This document details the structural and fundamental properties of the molecule, outlines robust experimental protocols for their determination, and discusses the compound's synthesis and potential applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for the effective handling, characterization, and utilization of this compound.

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a ubiquitous and highly versatile pharmacophore in medicinal chemistry and a fundamental component in photochemistry.[1][2] The inherent properties of the diaryl ketone motif, including its ability to act as a photoinitiator and its structural role in bioactive molecules, have led to extensive research into its derivatives.[3][4] Phenyl(2,4,5-trimethylphenyl)methanone, also known as 2,4,5-trimethylbenzophenone, is a specific derivative whose physicochemical characteristics dictate its behavior in chemical and biological systems. An in-depth understanding of these properties is paramount for its application in areas such as synthetic organic chemistry, drug discovery, and materials science. This guide aims to provide a detailed and practical examination of these essential characteristics.

Core Physicochemical Properties

A thorough characterization of a chemical compound begins with the determination of its fundamental physicochemical properties. These data points are crucial for predicting its behavior, ensuring its purity, and designing appropriate experimental conditions.

Structural and Molecular Data

The foundational properties of Phenyl(2,4,5-trimethylphenyl)methanone are summarized in the table below. These values are derived from chemical databases and supplier information.

| Property | Value | Source(s) |

| IUPAC Name | Phenyl(2,4,5-trimethylphenyl)methanone | - |

| Synonyms | 2,4,5-Trimethylbenzophenone | [5] |

| CAS Number | 52890-52-5 | [5] |

| Molecular Formula | C₁₆H₁₆O | [5] |

| Molecular Weight | 224.30 g/mol | [5] |

| Physical State | Liquid (at 20°C) |

Thermal and Physical Properties

The boiling point, density, and refractive index are critical parameters for the identification and handling of liquid compounds.

| Property | Value | Source(s) |

| Boiling Point | 328 °C | |

| Specific Gravity (20/20) | 1.06 | |

| Refractive Index | 1.59 |

Note: As this compound is a liquid at room temperature, a melting point is not applicable.

Experimental Determination of Physicochemical Properties

The following sections detail standardized laboratory protocols for the determination of the key physicochemical properties of Phenyl(2,4,5-trimethylphenyl)methanone. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Determination of Boiling Point

The boiling point is a fundamental physical property that is indicative of a liquid's volatility and purity. The Thiele tube method is a common and effective technique for this determination.[6]

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of Phenyl(2,4,5-trimethylphenyl)methanone into a small test tube.

-

Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the sidearm of the Thiele tube.

-

Observation: Gently heat the sidearm of the Thiele tube. Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Measurement: Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

Caption: General Workflow for Solubility Profiling.

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of benzophenones is the Friedel-Crafts acylation. [7]This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. [7]

Reaction Mechanism

The synthesis of Phenyl(2,4,5-trimethylphenyl)methanone proceeds via the Friedel-Crafts acylation of 1,2,4-trimethylbenzene with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the benzoyl chloride, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich 1,2,4-trimethylbenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Rearomatization: A proton is abstracted from the carbocation, restoring the aromaticity of the ring and yielding the final product, Phenyl(2,4,5-trimethylphenyl)methanone.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (e.g., 1.1 equivalents) and an anhydrous solvent such as dichloromethane. Cool the flask in an ice-water bath.

-

Addition of Reactants: Add 1,2,4-trimethylbenzene (1.0 equivalent) to the flask. Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether.

-

Washing: Combine the organic extracts and wash them sequentially with a dilute sodium hydroxide solution, water, and brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the phenyl and trimethylphenyl rings. Distinct singlets for the three methyl groups on the trimethylphenyl ring would also be present.

-

¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbon, the quaternary carbons of the aromatic rings, and the carbons of the methyl groups.

-

FT-IR: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 224.30).

Applications and Safety Considerations

Potential Applications

Benzophenone derivatives are widely used as photoinitiators in UV-curing applications, such as inks, coatings, and adhesives. [8]They are also prevalent scaffolds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties. [1][2]While specific applications for Phenyl(2,4,5-trimethylphenyl)methanone are not extensively documented, its structure suggests potential utility in these areas.

Safety and Handling

According to the Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI), Phenyl(2,4,5-trimethylphenyl)methanone (listed as 2,4,5-Trimethylbenzophenone) does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008. [9]However, as with all chemical compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. [9]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of Phenyl(2,4,5-trimethylphenyl)methanone. The presented data and experimental protocols offer a solid foundation for researchers working with this compound. While a lack of publicly available experimental spectral data is a current limitation, the information provided on its synthesis, physical properties, and safety allows for its informed use in a laboratory setting. Further research into the specific applications and biological activity of this particular benzophenone derivative is warranted.

References

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

- Slawin, A. M. Z., & Woollins, J. D. (2011). Phenyl(2,4,5-triphenylcyclopenta-1,4-dien-1-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o1718.

-

Shanghai Aichun Biological Technology Co., Ltd. (n.d.). 苯基(2,4,5-三甲基苯基)甲酮. Retrieved from [Link]

-

XiXisys. (n.d.). GHS rev.9 SDS Word 下载CAS: 52890-52-5. Retrieved from [Link]

-

LookChem. (n.d.). Cas 954-16-5,2,4,6-Trimethylbenzophenone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4,6-Trimethylbenzophenone. Retrieved from [Link]

- Khan, I., & Zaib, S. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 833-851.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0274365). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 52890-52-5 | 2,4,5-Trimethylbenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4,5-Trimethylphenyl)ethan-1-one. Retrieved from [Link]

-

The Good Scents Company. (n.d.). trimethylbenzophenone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzophenone, 2,4,6-trimethyl- (CAS 954-16-5). Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). Safety Review of Benzophenone. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylbenzophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

INF News. (2022, July 12). Brief description of hydrogen-capturing photoinitiators and their two main categories. Retrieved from [Link]

-

SONGWON Industrial Group. (n.d.). Photoinitiators for high-performance UV curing applications. Retrieved from [Link]

-

RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylbenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). [2-(Hydroxymethyl)phenyl]-(2,4,5-trimethylphenyl)methanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (2025). 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide.... Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. scbt.com [scbt.com]

- 6. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0255442) [np-mrd.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. songwon.com [songwon.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Phenyl(2,4,5-trimethylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Phenyl(2,4,5-trimethylphenyl)methanone, a substituted aromatic ketone of significant interest in various chemical and industrial applications. This document delves into its fundamental chemical properties, synthesis via Friedel-Crafts acylation, and its established and potential applications, particularly in the realm of polymer chemistry and organic synthesis.

Core Molecular Attributes

Phenyl(2,4,5-trimethylphenyl)methanone, also known as 2,4,5-Trimethylbenzophenone, is an organic compound characterized by a benzoyl group attached to a 2,4,5-trimethylphenyl moiety. Its chemical structure and properties are foundational to its reactivity and utility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O | [1][2] |

| Molecular Weight | 224.30 g/mol | [1][2] |

| CAS Number | 52890-52-5 | [1][2] |

| Appearance | Colorless to Light orange to Yellow clear liquid | |

| Purity (Typical) | >95.0% (GC) |

Synthesis via Friedel-Crafts Acylation: A Mechanistic Perspective

The primary and most efficient method for synthesizing Phenyl(2,4,5-trimethylphenyl)methanone is through the Friedel-Crafts acylation of 1,2,4-trimethylbenzene with benzoyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Causality of Experimental Choices:

The selection of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The catalyst's role is to generate a highly electrophilic acylium ion from the benzoyl chloride, which is necessary to overcome the aromatic stability of the 1,2,4-trimethylbenzene ring.[3][4] The reaction is typically conducted in an inert solvent to prevent side reactions with the highly reactive acylium ion and the catalyst. The subsequent workup with dilute acid is essential to decompose the aluminum chloride complex formed with the product ketone.

Experimental Protocol: Synthesis of Phenyl(2,4,5-trimethylphenyl)methanone

Materials:

-

1,2,4-Trimethylbenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath.

-

Formation of the Acylium Ion: Slowly add benzoyl chloride to the stirred suspension of aluminum chloride. The formation of the acylium ion-Lewis acid complex will occur.

-

Electrophilic Attack: To the cooled mixture, add 1,2,4-trimethylbenzene dropwise from the dropping funnel. Maintain the temperature during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature, followed by gentle heating under reflux to ensure the reaction goes to completion.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the careful addition of crushed ice, followed by dilute hydrochloric acid. This will hydrolyze the aluminum complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure Phenyl(2,4,5-trimethylphenyl)methanone.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Phenyl(2,4,5-trimethylphenyl)methanone.

Applications in Research and Development

While specific drug development applications are not extensively documented in publicly available literature, the utility of Phenyl(2,4,5-trimethylphenyl)methanone and its isomers can be inferred from the broader applications of benzophenone derivatives.

-

Chemical Intermediate: Its primary role is as a versatile intermediate in organic synthesis. The ketone functionality can be further modified, for example, through reduction to a secondary alcohol, which opens up a wide range of subsequent chemical transformations.[3]

-

Photoinitiator in UV Curing: Benzophenone and its derivatives are well-known photoinitiators.[6] Upon absorption of UV radiation, they can generate free radicals, which in turn initiate polymerization reactions.[6] This is crucial in applications like UV-curable inks, coatings, and adhesives.[6][7] While the 2,4,6-trimethyl isomer is more commonly cited for this purpose, it is plausible that Phenyl(2,4,5-trimethylphenyl)methanone exhibits similar photochemical activity and could be explored for such applications.

-

Biochemical Research: It is listed as a biochemical for proteomics research, suggesting potential use as a building block or a tool compound in the synthesis of more complex molecules for biological studies.[2]

Analytical Characterization

A comprehensive characterization of the synthesized Phenyl(2,4,5-trimethylphenyl)methanone is essential to confirm its identity and purity. The following techniques are standard for such analyses:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify any isomers or byproducts from the synthesis.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, notably the carbonyl (C=O) stretch of the ketone, which is typically observed in the region of 1650-1690 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms in the molecule.

Conclusion

Phenyl(2,4,5-trimethylphenyl)methanone is a valuable chemical compound with a straightforward and well-understood synthesis route via Friedel-Crafts acylation. Its primary utility lies as a chemical intermediate in organic synthesis and its potential application as a photoinitiator in polymer chemistry. For researchers and professionals in drug development and materials science, this compound represents a versatile building block for the creation of more complex and functional molecules. Further research into its specific applications and biological activities is warranted.

References

-

Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

-

LookChem. (n.d.). Cas 954-16-5, 2,4,6-Trimethylbenzophenone. Retrieved from [Link]

-

Su, W., & Li, J. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Molecules, 24(19), 3592. [Link]

Sources

- 1. 2,4,5-TRIMETHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wholesale 2,4,6-Trimethylbenzophenone (TMBP) | CAS 954-16-5| High-Grade Photoinitiator Chemical Manufacturer and Supplier | Epoch [epomaterial.com]

Spectroscopic Fingerprinting of Phenyl(2,4,5-trimethylphenyl)methanone: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of Phenyl(2,4,5-trimethylphenyl)methanone (CAS 52890-52-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the spectroscopic analysis of this aromatic ketone, offering insights into its structural confirmation and electronic properties.

Introduction: The Significance of Spectroscopic Analysis

Phenyl(2,4,5-trimethylphenyl)methanone, an aromatic ketone, possesses a molecular architecture that gives rise to a unique spectroscopic fingerprint. Understanding its interaction with infrared and ultraviolet-visible radiation is paramount for its identification, purity assessment, and for predicting its photochemical behavior. FT-IR spectroscopy probes the vibrational transitions of the molecule's functional groups, offering a direct map of its chemical bonds. Conversely, UV-Vis spectroscopy reveals the electronic transitions within the conjugated π-systems, providing insights into its electronic structure and potential for light absorption. This guide will elucidate the principles and experimental protocols for acquiring and interpreting these spectra, ensuring scientific integrity and reproducibility.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the specific bonds and their chemical environment.

Theoretical Framework: Predicting the FT-IR Spectrum

The structure of Phenyl(2,4,5-trimethylphenyl)methanone, featuring a diaryl ketone core with methyl substitutions on one of the phenyl rings, dictates a complex but interpretable FT-IR spectrum. The key vibrational modes are:

-

Carbonyl (C=O) Stretching: This is the most prominent and diagnostic absorption for ketones. For aromatic ketones, this intense, sharp peak is typically observed in the range of 1685-1665 cm⁻¹[1]. The conjugation of the carbonyl group with both the phenyl and the trimethylphenyl rings is expected to lower the vibrational frequency compared to a saturated ketone. The electron-donating methyl groups on the 2,4,5-trimethylphenyl ring will further influence the electronic environment of the carbonyl group.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings will produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching from the three methyl groups will be observed as stronger bands in the 2980-2850 cm⁻¹ region.

-

C-H Bending: Aromatic C-H out-of-plane bending vibrations are found in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions arising from various bending and stretching vibrations, which are unique to the molecule as a whole.

Experimental Protocol: Acquiring the FT-IR Spectrum (KBr Pellet Method)

The KBr (potassium bromide) pellet method is a widely used technique for obtaining high-quality FT-IR spectra of solid samples. The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) to minimize scattering of the infrared beam.

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopic grade KBr in an oven at ~110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum. Store the dried KBr in a desiccator.

-

Weigh approximately 1-2 mg of Phenyl(2,4,5-trimethylphenyl)methanone and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

-

Grinding and Mixing:

-

In an agate mortar and pestle, grind the sample to a fine powder.

-

Add the KBr to the mortar and continue to grind the mixture until it is homogeneous and has a fine, consistent texture. This step is critical for obtaining a transparent pellet.

-

-

Pellet Formation:

-

Assemble the pellet die. Transfer the ground mixture into the die and distribute it evenly.

-

Place the die in a hydraulic press. It is highly recommended to connect the die to a vacuum line to remove trapped air and residual moisture.

-

Gradually apply a pressure of 8-10 tons for a 13 mm die. Hold the pressure for a few minutes to allow the KBr to fuse into a transparent disc.

-

-

Spectral Acquisition:

-

Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of a pure KBr pellet or of the empty sample chamber.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Diagram of the FT-IR KBr Pellet Preparation Workflow:

Caption: General workflow for acquiring a UV-Vis spectrum of a sample in solution.

Predicted UV-Vis Data Summary

| Electronic Transition | Predicted λmax (in Ethanol) | Expected Molar Absorptivity (ε) |

| π → π | ~255 - 265 nm | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | ~330 - 340 nm | Low (<500 L mol⁻¹ cm⁻¹) |

Conclusion

The FT-IR and UV-Vis spectra of Phenyl(2,4,5-trimethylphenyl)methanone provide a detailed and complementary picture of its molecular structure and electronic properties. The FT-IR spectrum is dominated by a strong carbonyl absorption and characteristic aromatic and aliphatic C-H and C=C vibrations, allowing for unambiguous functional group identification. The UV-Vis spectrum reveals the electronic transitions within the conjugated system, which are sensitive to the substitution pattern and the solvent environment. The methodologies and predicted spectral data presented in this guide serve as a robust framework for the analysis of this compound, ensuring accuracy and reproducibility in research and development settings.

References

-

PubChem. (n.d.). 2,4,6-Trimethylbenzophenone. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzophenone. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Jingming Chemical. (n.d.). Phenyl(2,4,5-trimethylphenyl)Methanone. Retrieved from [Link]

-

PubChem. (n.d.). [2-(Hydroxymethyl)phenyl]-(2,4,5-trimethylphenyl)methanone. Retrieved from [Link]

-

ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2023, March 3). FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide.... Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4,5-Trimethylphenyl)ethan-1-one. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Ethanone, 1-(2,4,6-trimethylphenyl)-. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]

-

MDPI. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2,4,5-Trimethylbenzophenone

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and geometric properties of 2,4,5-trimethylbenzophenone. In the absence of an experimentally determined single-crystal X-ray structure for this specific isomer, this document leverages established principles of synthetic chemistry, spectroscopic characterization, and high-level computational modeling to predict its molecular geometry. A comparative analysis with the structurally elucidated isomer, 2,4,6-trimethylbenzophenone, offers critical insights into the subtle yet significant influence of methyl group positioning on conformational preferences. This guide is intended to serve as a foundational resource for researchers employing this molecule in fields such as polymer chemistry, photoinitiation, and as a building block in organic synthesis and drug discovery.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications stemming from their unique photochemical and structural properties. They are integral as photoinitiators in radical polymerization, as UV-curing agents, and as key synthons in the development of pharmaceuticals and agrochemicals. The substitution pattern on the phenyl rings profoundly influences the molecule's electronic properties, steric hindrance, and, consequently, its three-dimensional structure and crystal packing. Understanding the precise molecular geometry is paramount for predicting reactivity, designing new materials, and elucidating mechanisms of action in biological systems.

This guide focuses on 2,4,5-trimethylbenzophenone, a less-studied isomer, providing a detailed exploration of its synthesis, characterization, and, most critically, a theoretically predicted model of its molecular geometry.

Synthesis and Spectroscopic Characterization

The reliable synthesis of 2,4,5-trimethylbenzophenone is a prerequisite for any structural or functional study. The most common and efficient method is the Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 2,4,5-trimethylbenzophenone from 1,2,4-trimethylbenzene (pseudocumene) and benzoyl chloride.[1]

Materials:

-

1,2,4-Trimethylbenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere synthesis

Step-by-Step Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-trimethylbenzene in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add benzoyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield pure 2,4,5-trimethylbenzophenone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Aluminum chloride is a potent Lewis acid that is highly reactive with water. Maintaining anhydrous conditions is crucial for its catalytic activity.

-

Low-Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction. Slow, controlled addition at 0 °C prevents side reactions and ensures regioselectivity.

-

Acidic Workup: The acidic workup protonates the aluminum-complexed product, liberating the free ketone and aiding in the removal of the aluminum salts.

Spectroscopic Confirmation

The identity and purity of the synthesized 2,4,5-trimethylbenzophenone should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the trimethyl-substituted and unsubstituted phenyl rings, as well as distinct singlets for the three methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, quaternary aromatic carbons, and the carbons of the methyl groups. |

| IR Spectroscopy | A strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₆H₁₆O (224.30 g/mol ).[2] |

Note: Detailed spectra for 2,4,5-trimethylbenzophenone are available in spectral databases.[3]

Molecular Geometry: A Computational Approach

As no experimental crystal structure data for 2,4,5-trimethylbenzophenone has been deposited in crystallographic databases, we turn to computational chemistry to predict its low-energy conformation. Density Functional Theory (DFT) is a powerful tool for this purpose, providing reliable geometric parameters.

Computational Methodology

-

Software: A quantum chemistry package such as Gaussian or Spartan.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-31G(d,p) or a larger basis set for higher accuracy.

-

Procedure:

-

Construct the 3D structure of 2,4,5-trimethylbenzophenone.

-

Perform a geometry optimization to find the minimum energy conformation.

-

Confirm that the optimized structure is a true minimum by performing a frequency calculation (no imaginary frequencies).

-

Predicted Molecular Geometry of 2,4,5-Trimethylbenzophenone

The key structural feature of benzophenones is the dihedral (twist) angle between the two phenyl rings. This angle is a compromise between the stabilizing effect of π-conjugation across the carbonyl group (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens (or substituents) of the two rings.

In 2,4,5-trimethylbenzophenone, the trimethyl-substituted ring has one methyl group at the ortho-position (position 2). This ortho-methyl group will induce significant steric strain with the ortho-hydrogens of the unsubstituted phenyl ring.

Key Predicted Geometric Features:

-

Non-planar Conformation: The molecule is predicted to be non-planar.

-

Significant Twist Angle: A substantial dihedral angle is expected between the planes of the two aromatic rings to alleviate the steric clash between the ortho-methyl group and the opposing ortho-hydrogen.

-

Carbonyl Group Geometry: The C-C(=O)-C bond angle is likely to be slightly larger than the ideal 120° of an sp² hybridized carbon due to steric repulsion.

Caption: Predicted molecular structure of 2,4,5-trimethylbenzophenone.

Comparative Analysis with 2,4,6-Trimethylbenzophenone

A comparative analysis with the known crystal structure of 2,4,6-trimethylbenzophenone (mesityl phenyl ketone) provides valuable context for understanding the structural impact of the methyl substitution pattern. The crystal structure of 2,4,6-trimethylbenzophenone has been determined and is available in the Cambridge Structural Database (CSD).[4]

| Feature | 2,4,5-Trimethylbenzophenone (Predicted) | 2,4,6-Trimethylbenzophenone (Experimental) |

| Ortho-Substituents | One ortho-methyl group (position 2) | Two ortho-methyl groups (positions 2 and 6) |

| Steric Hindrance | Significant | Very High |

| Phenyl Ring Twist | A large dihedral angle is predicted. | A very large dihedral angle is observed, often approaching 90°. |

| Conjugation | Partial disruption of π-conjugation. | Severe disruption of π-conjugation between the trimethylphenyl ring and the carbonyl group. |

The presence of two ortho-methyl groups in the 2,4,6-isomer forces the trimethylphenyl ring to rotate significantly out of the plane of the carbonyl group to minimize steric repulsion. This leads to a highly twisted conformation. In the 2,4,5-isomer, with only one ortho-methyl group, the steric strain is less severe, which will likely result in a smaller, though still significant, dihedral angle compared to the 2,4,6-isomer.

Caption: Influence of substitution on molecular geometry.

Implications for Crystal Packing and Intermolecular Interactions

While an experimental crystal structure is not available, we can hypothesize about the intermolecular interactions that would govern the crystal packing of 2,4,5-trimethylbenzophenone based on its predicted molecular geometry.

-

van der Waals Forces: As a non-polar molecule, London dispersion forces will be the primary drivers of crystal packing.

-

C-H···O Interactions: Weak hydrogen bonds between the methyl or aromatic C-H groups and the carbonyl oxygen of neighboring molecules are likely to play a role in directing the supramolecular assembly.

-

π-π Stacking: Depending on the dihedral angle, there may be limited opportunities for π-π stacking interactions between the phenyl rings of adjacent molecules.

The overall crystal packing will be a balance of these forces, aiming to achieve the most thermodynamically stable arrangement.

Conclusion

This technical guide has provided a detailed, albeit theoretical, examination of the molecular structure and geometry of 2,4,5-trimethylbenzophenone. Through a combination of established synthetic protocols, spectroscopic principles, and computational modeling, a robust picture of this molecule emerges. The key takeaway is the critical role of the ortho-methyl group in inducing a non-planar conformation, a feature that distinguishes it from less substituted benzophenones. The comparative analysis with the 2,4,6-isomer further underscores the profound impact of substitution patterns on molecular geometry.

For researchers in drug development and materials science, this predicted structural information provides a solid foundation for further studies, including molecular docking simulations, rational design of derivatives, and interpretation of its photochemical behavior. The experimental determination of the single-crystal X-ray structure of 2,4,5-trimethylbenzophenone remains a valuable goal for future research to validate and refine the theoretical models presented herein.

References

-

PubChem. (n.d.). 2,4,6-Trimethylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Quantum yield of Phenyl(2,4,5-trimethylphenyl)methanone photoinitiator

An In-Depth Technical Guide to the Photochemical Quantum Yield of Phenyl(2,4,5-trimethylphenyl)methanone

Introduction

Phenyl(2,4,5-trimethylphenyl)methanone is an aromatic ketone belonging to the substituted benzophenone family.[1] Compounds in this class are of significant interest in polymer science, materials chemistry, and drug development due to their ability to act as photoinitiators—molecules that generate reactive species upon absorption of light, thereby initiating chemical reactions such as polymerization. The efficiency of a photoinitiator is quantified by its photochemical quantum yield (Φ), a dimensionless parameter that represents the number of desired events (e.g., molecules reacted or radicals formed) occurring per photon absorbed.[2][3] A high quantum yield is crucial for applications requiring rapid and efficient light-induced transformations, including UV curing of coatings, 3D printing, and the photofabrication of hydrogels for controlled drug release.

Section 1: Fundamental Photochemistry of Substituted Benzophenones

Aromatic ketones like Phenyl(2,4,5-trimethylphenyl)methanone typically initiate chemical reactions via a Type II photoinitiation mechanism, particularly in the presence of a hydrogen-donating species (a co-initiator or synergist). This process is distinct from the Type I mechanism, which involves direct homolytic cleavage (α-cleavage) of the photoinitiator itself.[9][10][11]

The key steps of the Type II mechanism are as follows:

-

Light Absorption (Excitation): The molecule in its ground state (S₀) absorbs a photon of UV light, promoting an electron to a higher energy singlet excited state (S₁). This is typically the n→π* transition of the carbonyl group.

-

Intersystem Crossing (ISC): The singlet excited state is very short-lived and efficiently undergoes intersystem crossing—a spin-inversion process—to form a more stable and longer-lived triplet excited state (T₁). The high efficiency of this step is a hallmark of benzophenone photochemistry.

-

Hydrogen Abstraction: The triplet state molecule, which possesses diradical character, abstracts a hydrogen atom from a suitable donor molecule (often an amine or a thiol, denoted as R-H). This is the rate-determining step for initiation.

-

Radical Generation: This abstraction event produces two radicals: a ketyl radical derived from the benzophenone and a reactive radical (R•) derived from the hydrogen donor. The R• radical is primarily responsible for initiating the subsequent chemical reaction, such as monomer polymerization.

This photochemical pathway is illustrated in the diagram below.

Caption: Type II photoinitiation mechanism for a benzophenone derivative.

Section 2: Experimental Determination of Quantum Yield

The quantum yield (Φ) is the definitive measure of a photochemical reaction's efficiency. It is defined as:

Φ = (Number of molecules reacted) / (Number of photons absorbed)

Determining Φ requires two distinct measurements: quantifying the rate of the photochemical reaction and precisely measuring the photon flux of the light source. The most reliable method for the latter is chemical actinometry, which uses a chemical system with a well-characterized and trusted quantum yield to calibrate the light source.[12][13][14]

Experimental Workflow

The overall process involves calibrating the photon flux of the irradiation setup using a chemical actinometer and then irradiating the target sample under identical conditions to measure its rate of reaction.

Caption: Workflow for determining photochemical quantum yield.

Detailed Protocol: Quantum Yield Determination

Objective: To determine the quantum yield of Phenyl(2,4,5-trimethylphenyl)methanone disappearance.

Part A: Photon Flux (I₀) Determination with Potassium Ferrioxalate Actinometry

-

Rationale: The potassium ferrioxalate actinometer is a robust standard for the UV and visible regions (250-500 nm).[14] Upon absorption of a photon, the ferrioxalate complex photoreduces Fe³⁺ to Fe²⁺ with a well-known quantum yield. The amount of Fe²⁺ produced is then quantified spectrophotometrically after complexation with 1,10-phenanthroline, which forms a intensely colored complex.

-

Methodology:

-

Solution Preparation:

-

Actinometer Solution (0.006 M): Prepare fresh by dissolving 0.2949 g of potassium ferrioxalate in 100 mL of 0.05 M H₂SO₄. Store in the dark.

-

Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.

-

Buffer Solution: Dissolve 6.0 g of sodium acetate and 1.2 mL of concentrated H₂SO₄ in 200 mL of deionized water.

-

-

Irradiation:

-

Pipette 2.0 mL of the actinometer solution into a 1 cm path length quartz cuvette.

-

Irradiate the solution for a fixed time (t) using the light source (e.g., a collimated 365 nm LED or mercury lamp with appropriate filters). Ensure the solution is stirred. The irradiation time should be chosen such that the conversion is less than 10% to avoid inner filter effects.

-

Prepare a non-irradiated "dark" control sample.

-

-

Analysis:

-

After irradiation, transfer the 2.0 mL of actinometer solution to a 10 mL volumetric flask.

-

Add 2.0 mL of the phenanthroline solution and 1.0 mL of the buffer solution. Dilute to the 10 mL mark with deionized water and mix thoroughly.

-

Allow the solution to stand in the dark for 30 minutes for full color development.

-

Measure the absorbance (A) at 510 nm using a UV-Vis spectrophotometer, using the "dark" sample as the blank.

-

-

Calculation of Photon Flux:

-

Calculate the moles of Fe²⁺ formed using the Beer-Lambert law:

-

Moles Fe²⁺ = (A × V) / (ε × l)

-

Where: V is the final volume (0.01 L), ε is the molar absorptivity of the Fe²⁺-phenanthroline complex at 510 nm (11,100 L mol⁻¹ cm⁻¹), and l is the path length (1 cm).

-

-

Calculate the photon flux (I₀) in einsteins per second (einstein = 1 mole of photons):

-

I₀ = (Moles Fe²⁺) / (t × Φ_actinometer)

-

Where: t is the irradiation time in seconds, and Φ_actinometer is the known quantum yield of ferrioxalate at the irradiation wavelength (e.g., ~1.25 at 365 nm).

-

-

-

Part B: Photolysis of Phenyl(2,4,5-trimethylphenyl)methanone

-

Rationale: The rate of disappearance of the photoinitiator is monitored under the same irradiation conditions used for actinometry. The disappearance is typically followed by observing the decrease in the carbonyl group's n→π* absorption band (~330-360 nm). A hydrogen donor is required for the Type II mechanism to proceed efficiently.

-

Methodology:

-

Sample Preparation:

-

Prepare a solution of Phenyl(2,4,5-trimethylphenyl)methanone and a hydrogen donor (e.g., 0.1 M N-methyldiethanolamine) in a suitable UV-transparent solvent (e.g., acetonitrile). The concentration of the photoinitiator should be adjusted to have an absorbance between 0.5 and 1.0 at the irradiation wavelength to ensure sufficient light absorption.

-

-

Deoxygenation:

-

Transfer 2.0 mL of the sample solution to a quartz cuvette and seal with a septum.

-

Purge the solution with dry nitrogen or argon for 15-20 minutes. This step is critical as dissolved oxygen is an efficient quencher of triplet states and will artificially lower the measured quantum yield.

-

-

Irradiation and Monitoring:

-

Place the cuvette in the spectrophotometer, which is configured with the same irradiation setup used for actinometry.

-

Record the initial UV-Vis absorption spectrum.

-

Irradiate the sample, periodically stopping to record the full UV-Vis spectrum. Track the decrease in absorbance at the λ_max of the n→π* transition.

-

-

Part C: Calculation of the Quantum Yield (Φ_PI)

-

Calculate the Rate of Reaction: From the plot of photoinitiator concentration versus time, determine the initial rate of reaction (-d[PI]/dt) in mol L⁻¹ s⁻¹. The concentration can be calculated from the absorbance at each time point using the Beer-Lambert law.

-

Calculate the Rate of Light Absorption (I_a):

-

I_a = I₀ × f × (1/V)

-

Where: I₀ is the photon flux from Part A (einsteins s⁻¹), V is the irradiated volume (L), and f is the fraction of light absorbed by the photoinitiator.

-

The fraction of absorbed light, f, is calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the photoinitiator at the irradiation wavelength.

-

-

Calculate the Quantum Yield:

-

Φ_PI = (Rate of Reaction) / (Rate of Light Absorption) = (-d[PI]/dt) / I_a

-

Section 3: Quantum Yield Data for Analogous Compounds

While data for Phenyl(2,4,5-trimethylphenyl)methanone is unavailable, the quantum yields of unsubstituted benzophenone and other photoinitiators provide a valuable benchmark. The quantum yield is highly dependent on experimental conditions, particularly the nature and concentration of the hydrogen donor.

| Compound | Quantum Yield (Φ) of Disappearance | Conditions | Reference |

| Benzophenone | ~0.9 | Ethanol/Various Solvents | [7] |

| Camphorquinone (CQ) | 0.07 ± 0.01 | In dental resin with DMAEMA | [15][16] |

| Irgacure 184 | 0.207% (0.00207) | At 247 nm | [3] |

| Bisacylphosphine Oxide (BAPO type) | 0.6 - 0.85 | Varies with structure | [17] |

Note: The quantum yield for benzophenone refers to the efficiency of intersystem crossing to the triplet state, which is very high. The overall reaction quantum yield depends on the subsequent H-abstraction step. The low values for some commercial initiators can be due to different mechanisms or specific experimental setups.

The presence of three methyl groups on the phenyl ring of Phenyl(2,4,5-trimethylphenyl)methanone is expected to influence its photochemical properties through electronic and steric effects, potentially altering the energy of the excited states and the rate of hydrogen abstraction compared to unsubstituted benzophenone.[8]

Conclusion

This guide outlines the theoretical foundation and a robust experimental protocol for determining the photochemical quantum yield of Phenyl(2,4,5-trimethylphenyl)methanone. Although specific literature values for this isomer are not currently published, its behavior can be predicted to follow the general Type II mechanism characteristic of substituted benzophenones. By employing chemical actinometry to accurately measure photon flux and carefully monitoring the photoreaction, researchers can reliably quantify the efficiency of this photoinitiator. This data is indispensable for the rational design and optimization of photocurable formulations in advanced materials science and targeted drug delivery systems.

References

- The use of chemical actinometry for the evaluation of the light absorption efficiency in scattering photopolymerizable miniemulsions. Photochemical & Photobiological Sciences (RSC Publishing).

- Norrish reaction. Wikipedia.

- Norrish Reaction. Chem-Station Int. Ed.

- A Comparative Guide to the Photophysical Properties of Substituted Benzophenones. Benchchem.

- Norrish reaction. EPFL Graph Search.

- Ketone Photolysis. Chemistry LibreTexts.

- A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones. Benchchem.

- Substituent Effect on the Photoreduction Kinetics of Benzophenone. Repository of the Academy's Library.

- A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing.

- Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones. Photochemical & Photobiological Sciences (RSC Publishing).

- Quantum yield of conversion of the photoinitiator camphorquinone. PubMed - NIH.

- Quantum yield of conversion of the dental photoinitiator camphorquinone. Request PDF.

- CHEMICAL ACTINOMETRY. KGROUP.

- 2,4,6-Trimethylbenzophenone (TMBP) | CAS 954-16-5| High-Grade Photoinitiator Chemical. Self-published.

- Practical Chemical Actinometry-A Review. PubMed.

- Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data. Polymer Chemistry (RSC Publishing).

- Quantum yield of conversion of the photoinitiator camphorquinone. Request PDF - ResearchGate.

- 2,4,5-Trimethylbenzophenone | CAS 52890-52-5 | SCBT. Santa Cruz Biotechnology.

- Benzophenone, 2,4,6-trimethyl-. the NIST WebBook.

- 2,4,6-Trimethylbenzophenone | C16H16O | CID 70380. PubChem - NIH.

Sources

- 1. scbt.com [scbt.com]

- 2. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Wholesale 2,4,6-Trimethylbenzophenone (TMBP) | CAS 954-16-5| High-Grade Photoinitiator Chemical Manufacturer and Supplier | Epoch [epomaterial.com]

- 5. Benzophenone, 2,4,6-trimethyl- [webbook.nist.gov]

- 6. 2,4,6-Trimethylbenzophenone | C16H16O | CID 70380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Substituent Effect on the Photoreduction Kinetics of Benzophenone - Repository of the Academy's Library [real.mtak.hu]

- 9. Norrish reaction - Wikipedia [en.wikipedia.org]

- 10. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 12. The use of chemical actinometry for the evaluation of the light absorption efficiency in scattering photopolymerizable miniemulsions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. kgroup.du.edu [kgroup.du.edu]

- 14. Practical Chemical Actinometry-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantum yield of conversion of the photoinitiator camphorquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]

Solubility of Phenyl(2,4,5-trimethylphenyl)methanone in common solvents

An In-depth Technical Guide to Determining the Solubility of Phenyl(2,4,5-trimethylphenyl)methanone in Common Laboratory Solvents